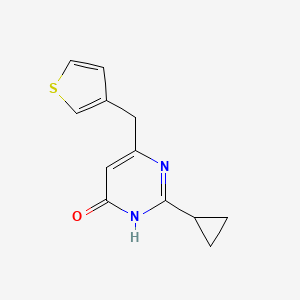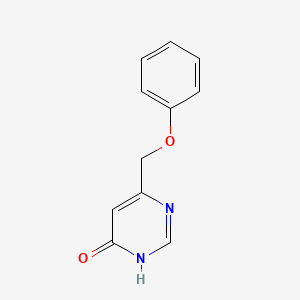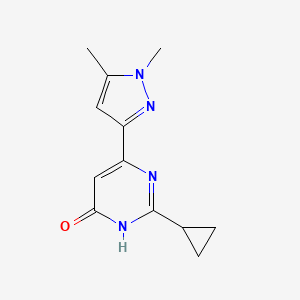
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Overview
Description
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a synthetic organic compound that features a diazirine ring, trifluoromethyl group, and pyridine backbone Diazirines are commonly used as photoreactive probes in biological and chemical studies due to their ability to form reactive carbenes upon exposure to UV light, which can then covalently bind to nearby molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine typically involves multiple steps:
Pyridine Derivatization: : Starting with a pyridine derivative, chlorination and methylation reactions are employed to install the chloro and methyl groups at the 2 and 4 positions, respectively.
Diazirine Formation: : The trifluoromethyl diazirine moiety is introduced through the reaction of a suitable precursor with a trifluoromethylating agent and subsequent cyclization to form the diazirine ring.
Industrial Production Methods
The industrial synthesis of this compound would likely follow similar steps, scaled up with optimizations for yield and cost efficiency, using continuous flow reactors and other industrial-scale equipment.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Substitution Reactions: : The chlorine atom at the 2-position can participate in nucleophilic substitution reactions.
Photolysis: : Exposure to UV light can cause the diazirine ring to form a reactive carbene, which can then insert into nearby C-H or N-H bonds.
Common Reagents and Conditions
Nucleophiles: : For substitution reactions, nucleophiles such as amines or thiols may be used.
UV Light: : Typically used for photolysis to activate the diazirine ring.
Major Products Formed
Substitution Products: : Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Carbene Insertion Products: : Upon photolysis, reactive carbene species can insert into nearby bonds, forming new C-C or C-N bonds.
Scientific Research Applications
Chemistry
Photoreactive Probes: : Utilized in studying reaction mechanisms and intermediates by covalently capturing transient species.
Synthesis: : Serves as a building block for more complex molecules in organic synthesis.
Biology
Protein Labeling: : Used in affinity labeling to study protein-protein and protein-ligand interactions by covalently binding to target proteins upon activation.
DNA/RNA Probes: : Incorporated into oligonucleotides to study nucleic acid interactions and modifications.
Medicine
Drug Development: : Investigated as a scaffold for designing new pharmaceuticals with potential bioactivity.
Industry
Material Science:
Mechanism of Action
Upon exposure to UV light, the diazirine ring in 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine forms a reactive carbene intermediate. This carbene can insert into C-H or N-H bonds of nearby molecules, forming stable covalent bonds. The molecular targets and pathways involved depend on the context of its use, such as specific proteins or nucleic acids in biological studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine: : Lacks the methyl group at the 4-position.
2-Chloro-4-methyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene: : Similar structure with a benzene ring instead of a pyridine ring.
3-(Trifluoromethyl)-3H-diazirin-3-yl derivatives: : Various derivatives with different substitutions on the diazirine ring.
Uniqueness
The unique combination of a pyridine ring, chlorination, methylation, and a trifluoromethyl diazirine moiety in 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine imparts specific reactivity and photochemical properties that distinguish it from other similar compounds. This makes it particularly useful in certain scientific applications, such as precise protein labeling and studying intricate biological interactions.
Hope this helps!
Properties
IUPAC Name |
2-chloro-4-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-6(9)13-3-5(4)7(14-15-7)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJFAYTVERPXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2(N=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)


![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)






